molecular formula C15H22N4O2S B12236269 1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine

1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine

Cat. No.: B12236269
M. Wt: 322.4 g/mol
InChI Key: HMGCXASCPYQBLG-UHFFFAOYSA-N
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Description

1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a cyclopenta[D]pyrimidine core, and a methanesulfonylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine typically involves multiple steps, starting with the preparation of the cyclopenta[D]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The cyclopropyl group is then introduced via cyclopropanation reactions, and the methanesulfonylpiperazine moiety is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This action can lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group and methanesulfonylpiperazine moiety contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-cyclopropyl-4-(4-methylsulfonylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C15H22N4O2S/c1-22(20,21)19-9-7-18(8-10-19)15-12-3-2-4-13(12)16-14(17-15)11-5-6-11/h11H,2-10H2,1H3

InChI Key

HMGCXASCPYQBLG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC3=C2CCC3)C4CC4

Origin of Product

United States

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